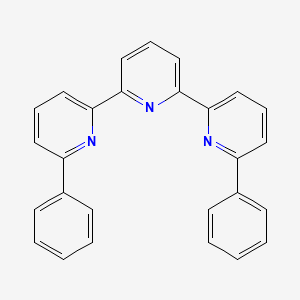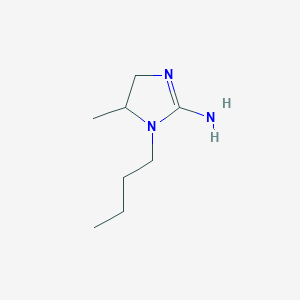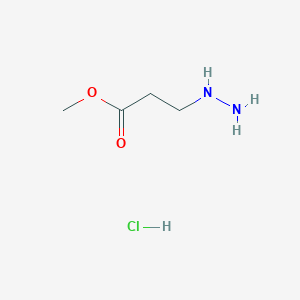![molecular formula C22H13ClN4 B12824745 3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile is a solid compound that appears as white to light yellow crystals. It is known for its stability at room temperature and high thermal stability. This compound has low solubility in solvents and is considered a potential biocide or pesticide intermediate due to its antifungal properties .
Preparation Methods
The synthesis of 3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile involves multiple steps of organic synthesis. One common method includes the reaction between triazine compounds and biphenyl derivatives. The reaction conditions typically involve the use of a solvent mixture, such as dioxane and water, and a base like sodium carbonate. The reaction can be carried out using conventional heating or microwave irradiation .
Chemical Reactions Analysis
3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced with other nucleophiles, such as morpholine, under specific conditions (e.g., 70-80°C in a dioxane/water solvent mixture with sodium carbonate as a base).
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets and pathways. For instance, triazine derivatives are known to interact with DNA gyrase, an enzyme crucial for bacterial DNA replication . This interaction can inhibit bacterial growth and replication, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
3’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-3-carbonitrile can be compared with other similar triazine derivatives, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity against Staphylococcus aureus.
6-Chloro-N-(4-dimethylamino-phenyl)-N’-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazin-2,4-di-amine: Demonstrates inhibition of both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C22H13ClN4 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-[3-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C22H13ClN4/c23-22-26-20(16-7-2-1-3-8-16)25-21(27-22)19-11-5-10-18(13-19)17-9-4-6-15(12-17)14-24/h1-13H |
InChI Key |
FECOWYUHUVBHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC(=C3)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)




![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)







